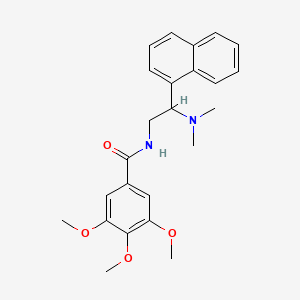

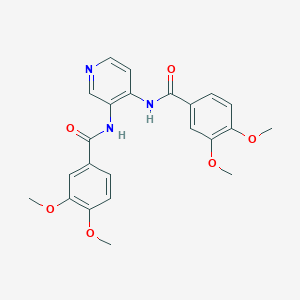

![molecular formula C13H20N2 B2435798 3-[(1-Methylpiperidin-3-yl)methyl]aniline CAS No. 1784867-08-8](/img/structure/B2435798.png)

3-[(1-Methylpiperidin-3-yl)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[(1-Methylpiperidin-3-yl)methyl]aniline” is a compound that belongs to the class of organic compounds known as N-acylpiperidines . It is characterized by an acyl group linked to the nitrogen atom of a piperidine . Its derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis Analysis

The synthesis of “3-[(1-Methylpiperidin-3-yl)methyl]aniline” and its derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of “3-[(1-Methylpiperidin-3-yl)methyl]aniline” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 204.31 .

Wissenschaftliche Forschungsanwendungen

Electroluminescence and Photophysics

3-[(1-Methylpiperidin-3-yl)methyl]aniline and related compounds have applications in the field of photophysics and electroluminescence. Studies have demonstrated the use of such compounds in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit significant distortion due to steric interactions, influencing their photophysical properties. They have been utilized in organic light-emitting diode (OLED) devices, demonstrating high efficiency and covering a range of emissions from blue to red. This suggests potential applications in display technologies and lighting systems (Vezzu et al., 2010).

Nitration in Aromatic Compounds

In the domain of chemical synthesis, derivatives of aniline, such as 3-[(1-Methylpiperidin-3-yl)methyl]aniline, play a role in the nitration of aromatic compounds. This involves the generation of nitrogen dioxide in acidic media, facilitating the efficient production of nitroarenes. Such processes are fundamental in the production of a wide range of chemical products, including pharmaceuticals, dyes, and agrochemicals (Zolfigol et al., 2012).

Catalytic Applications

Compounds like 3-[(1-Methylpiperidin-3-yl)methyl]aniline are also important in catalysis. They can be used in the synthesis of N-arylated amines through hydroaminomethylation, indicating their usefulness in creating complex organic molecules. This kind of catalytic activity is crucial for pharmaceutical synthesis and the development of new materials (Zheng & Wang, 2019).

Antioxidant and Antimicrobial Activities

Further, derivatives of aniline have shown potential in biomedical applications, particularly in the synthesis of compounds with antioxidant and antimicrobial properties. The synthesis and evaluation of such compounds, including their molecular docking and in vitro activities, reveal promising directions for the development of new drugs and treatments (PradeepP. et al., 2015).

Eigenschaften

IUPAC Name |

3-[(1-methylpiperidin-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15-7-3-5-12(10-15)8-11-4-2-6-13(14)9-11/h2,4,6,9,12H,3,5,7-8,10,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNRGLZYIPPDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

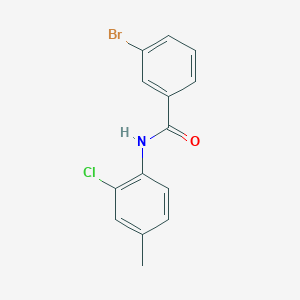

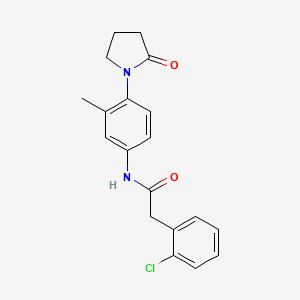

![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)

![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)

![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)

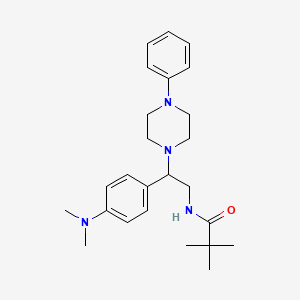

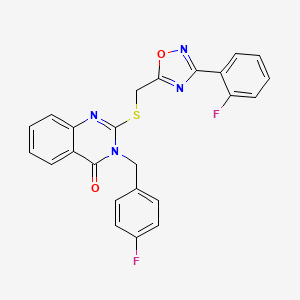

![4-Methyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2435731.png)

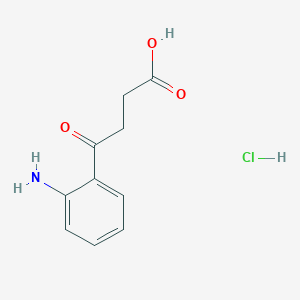

![N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2435732.png)

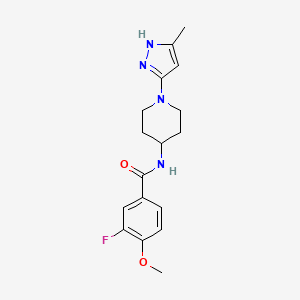

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2435737.png)